molecular formula C19H10ClF6N3O2 B2973060 1-(4-chlorophenyl)-6-oxo-4-(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]pyridazine-3-carboxamide CAS No. 477854-87-8

1-(4-chlorophenyl)-6-oxo-4-(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]pyridazine-3-carboxamide

Cat. No.: B2973060
CAS No.: 477854-87-8
M. Wt: 461.75
InChI Key: LVFAHEOYAMRVAR-UHFFFAOYSA-N
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Description

1-(4-chlorophenyl)-6-oxo-4-(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]pyridazine-3-carboxamide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a pyridazine ring substituted with chlorophenyl, trifluoromethyl, and carboxamide groups, making it a subject of interest in medicinal chemistry and materials science.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-chlorophenyl)-6-oxo-4-(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]pyridazine-3-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the pyridazine core, followed by the introduction of the chlorophenyl and trifluoromethyl groups through electrophilic aromatic substitution reactions. The final step involves the formation of the carboxamide group via amidation reactions under controlled conditions, often using reagents like acyl chlorides or anhydrides in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and catalytic processes are often employed to scale up the production while maintaining efficiency and reducing costs. The use of automated reactors and advanced purification methods like chromatography and crystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

1-(4-chlorophenyl)-6-oxo-4-(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]pyridazine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents, and nucleophiles like amines and thiols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could produce a variety of substituted pyridazine derivatives.

Scientific Research Applications

Chemistry

In chemistry, 1-(4-chlorophenyl)-6-oxo-4-(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]pyridazine-3-carboxamide is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, this compound is studied for its potential as a pharmacophore in drug design. Its ability to interact with various biological targets makes it a candidate for developing new therapeutic agents.

Medicine

Medicinally, this compound is investigated for its potential anti-inflammatory, anti-cancer, and antimicrobial properties. Its interactions with specific enzymes and receptors are of particular interest in the development of new drugs.

Industry

In industry, the compound is used in the development of advanced materials, including polymers and coatings, due to its stability and unique chemical properties.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-chlorophenyl)-6-oxo-4-(methyl)-N-[3-(methyl)phenyl]pyridazine-3-carboxamide
  • 1-(4-bromophenyl)-6-oxo-4-(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]pyridazine-3-carboxamide
  • 1-(4-chlorophenyl)-6-oxo-4-(trifluoromethyl)-N-[3-(fluoromethyl)phenyl]pyridazine-3-carboxamide

Uniqueness

The presence of both chlorophenyl and trifluoromethyl groups in 1-(4-chlorophenyl)-6-oxo-4-(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]pyridazine-3-carboxamide makes it unique compared to similar compounds. These groups contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique properties

Properties

IUPAC Name

1-(4-chlorophenyl)-6-oxo-4-(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]pyridazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H10ClF6N3O2/c20-11-4-6-13(7-5-11)29-15(30)9-14(19(24,25)26)16(28-29)17(31)27-12-3-1-2-10(8-12)18(21,22)23/h1-9H,(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVFAHEOYAMRVAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)C2=NN(C(=O)C=C2C(F)(F)F)C3=CC=C(C=C3)Cl)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H10ClF6N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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